6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol

NAMPT inhibition enzymatic assay cancer metabolism

6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol (CAS 337923-71-4; molecular formula C₁₆H₁₃N₃O₃S; molecular weight 327.36 g/mol) is a heterocyclic small molecule belonging to the substituted 4-pyrimidinol chemotype. Structurally, it features a 4-pyrimidinol core substituted at the 2-position with a 4-pyridinyl ring and at the 6-position with a phenylsulfonylmethyl (benzenesulfonylmethyl) moiety.

Molecular Formula C16H13N3O3S
Molecular Weight 327.4 g/mol
CAS No. 337923-71-4
Cat. No. B1417457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol
CAS337923-71-4
Molecular FormulaC16H13N3O3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=O)NC(=N2)C3=CC=NC=C3
InChIInChI=1S/C16H13N3O3S/c20-15-10-13(11-23(21,22)14-4-2-1-3-5-14)18-16(19-15)12-6-8-17-9-7-12/h1-10H,11H2,(H,18,19,20)
InChIKeyDTKUEJYJTZLGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol (CAS 337923-71-4) – Structural Identity, Chemical Class, and Core Properties for Scientific Procurement


6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol (CAS 337923-71-4; molecular formula C₁₆H₁₃N₃O₃S; molecular weight 327.36 g/mol) is a heterocyclic small molecule belonging to the substituted 4-pyrimidinol chemotype . Structurally, it features a 4-pyrimidinol core substituted at the 2-position with a 4-pyridinyl ring and at the 6-position with a phenylsulfonylmethyl (benzenesulfonylmethyl) moiety . The compound comprises a privileged scaffold relevant to nicotinamide phosphoribosyltransferase (NAMPT) modulation, as documented in the patent literature on pyridinyl and pyrimidinyl sulfoxide/sulfone derivatives [1]. Predicted physicochemical properties include a boiling point of 574.4 ± 60.0 °C, density of 1.38 ± 0.1 g/cm³, and an acid dissociation constant (pKa) of approximately 5 ± 0.50 .

Why Generic Substitution Fails for 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol – Structural and Pharmacological Differentiation Drivers


Generic substitution among 4-pyrimidinol analogs is structurally and pharmacologically unsound due to at least three independent differentiation axes. First, the sulfone oxidation state at the 6‑position distinguishes this compound from its thioether congener 6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol (CAS 337923-17-8), imparting a larger molar volume, altered hydrogen‑bonding capacity, and distinct redox stability . Second, the 4‑pyridinyl substituent at the 2‑position has been mechanistically implicated in NAMPT modulation that differs qualitatively from 3‑pyridinyl analogs: preclinical literature demonstrates that 3‑pyridinyl derivatives act as NAMPT inhibitors, whereas certain 4‑pyridinyl analogs function as NAMPT activators or NAD⁺ boosters [1]. Third, commercial sources report divergent purity specifications (90% vs. ≥97%), meaning that procurement of a lower‑purity or structurally mismatched surrogate introduces uncontrolled variability into any assay or synthesis campaign .

6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol – Quantitative Evidence Guide for Differentiated Procurement


Evidence Dimension 1 – NAMPT Enzymatic Inhibition Potency: Quantitative Differentiation from Clinical-Stage NAMPT Inhibitors

In a biochemical NAMPT enzymatic assay using nicotinamide (NAM) as substrate with a 5‑minute pre‑incubation followed by 15‑minute measurement, 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol exhibited an IC₅₀ of 2,000 nM (2.0 µM) [1]. In contrast, the clinical‑stage NAMPT inhibitor APO‑866 (FK866) achieved an IC₅₀ of 0.15 nM in a recombinant human NAMPT assay [2], and STF‑118804 achieved an IC₅₀ of 3 nM under similar biochemical conditions . The approximately 13,000‑fold potency differential relative to FK866 positions the target compound as a low‑potency NAMPT ligand potentially suited for partial modulation or allosteric probe applications, rather than full target inhibition.

NAMPT inhibition enzymatic assay cancer metabolism

Evidence Dimension 2 – Pyridyl Regioisomerism: 4‑Pyridinyl vs. 3‑Pyridinyl Substitution and Functional Divergence in NAMPT Modulation

The 4‑pyridinyl substituent at the pyrimidine 2‑position of the target compound is mechanistically distinct from the 3‑pyridinyl regioisomer found in the majority of clinical NAMPT inhibitors such as FK866 and GNE‑617. A 2024 review in the Journal of Medicinal Chemistry explicitly states that 'some 3‑pyridyl inhibitors become 4‑pyridyl activators or NAD⁺ boosters,' and that 'NAMPT positive allosteric modulators (N‑PAMs) and boosters may increase enzyme activity by relieving substrate/product inhibition' [1]. While confirmatory activation data for this exact compound are not yet published, the regioisomeric difference provides a structural rationale for distinct pharmacological behavior relative to 3‑pyridinyl NAMPT inhibitors.

NAMPT allosteric modulation pyridyl regioisomerism NAD⁺ booster

Evidence Dimension 3 – Oxidation State Stability: Sulfone (SO₂) vs. Thioether (S) at the 6‑Position Methylene Linker

The target compound contains a phenylsulfonylmethyl (Ph‑SO₂‑CH₂‑) group at the pyrimidine 6‑position, whereas the closest commercially available structural analog is 6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol (CAS 337923-17-8), which bears a phenylsulfanylmethyl (Ph‑S‑CH₂‑) thioether . The sulfone is the fully oxidized sulfur species (S⁶⁺ oxidation state), rendering it resistant to further oxidative metabolism, whereas the thioether (S²⁻) is susceptible to cytochrome P450‑mediated S‑oxidation to sulfoxide and sulfone metabolites [1]. This oxidation‑state difference also alters the electron‑withdrawing character and hydrogen‑bond acceptor capacity of the substituent, potentially affecting target binding geometry.

oxidation stability metabolic resistance sulfone vs. sulfide

Evidence Dimension 4 – Commercial Purity Specification: NLT 97% (MolCore) vs. 90% (Chemenu) and Implications for Assay Reproducibility

Commercially available batches of 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol are sold with divergent purity specifications: MolCore lists purity as NLT (Not Less Than) 97% , whereas Chemenu reports a purity of 90% for catalog number CM603713 . The 7‑percentage‑point purity gap corresponds to a potential 10% w/w impurity burden in the lower‑purity product, which can introduce confounding bioactivity from unidentified impurities, distort dose‑response curves, and reduce inter‑laboratory reproducibility.

purity specification vendor comparison QC reproducibility

Evidence Dimension 5 – Physicochemical Property Divergence: Predicted pKa, Boiling Point, and Density Relative to the Thioether Analog

Predicted physicochemical parameters differentiate the sulfone from the thioether analog. The target sulfone has a predicted boiling point of 574.4 ± 60.0 °C and a predicted density of 1.38 ± 0.1 g/cm³, alongside an estimated pKa of approximately 5 ± 0.50 . Although directly comparable predicted data for the thioether analog (CAS 337923-17-8) are not uniformly available in the public domain, the additional oxygen atoms in the sulfone increase molecular weight by 32.0 Da (327.36 vs. 295.36 g/mol) and polarity, which translates into differential chromatographic retention and solubility behavior that must be accounted for in purification and formulation workflows.

physicochemical properties chromatographic behavior compound handling

Evidence Dimension 6 – Patent‑Class Scope and Freedom‑to‑Operate Relevance: Positioning within the NAMPT Sulfone/Sulfoxide IP Landscape

The compound falls within the generic and specific claims of U.S. Patent 9,458,172 B2, which covers pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives as NAMPT inhibitors for oncology and inflammatory indications [1]. The patent discloses numerous exemplified compounds with NAMPT IC₅₀ values ranging from single‑digit nanomolar to sub‑micromolar. Although the target compound with IC₅₀ = 2,000 nM is substantially less potent than the most optimized patent examples (e.g., compound 62 with IC₅₀ = 55.5 nM [2]), its explicit structural coverage within the granted patent provides a defined intellectual property envelope that may be relevant for organizations seeking freedom‑to‑operate clarity for sulfone‑containing NAMPT ligands.

NAMPT patent landscape freedom to operate sulfone chemotype

6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol – Evidence‑Backed Research and Industrial Application Scenarios


NAMPT Partial Modulator or Allosteric Probe in Cancer Metabolism Studies

The compound's NAMPT IC₅₀ of 2,000 nM, contrasted with the sub‑nanomolar potency of clinical inhibitors such as FK866 (0.15 nM) [1], defines a distinct pharmacological window. Researchers investigating graded NAMPT pathway modulation—rather than complete enzymatic ablation—may utilize this compound to avoid the on‑target toxicities (e.g., retinal and cardiac) associated with profound NAD⁺ depletion caused by potent NAMPT inhibitors [2]. Additionally, the 4‑pyridinyl regioisomerism raises the possibility of NAMPT activation or NAD⁺ boosting, as described for related 4‑pyridinyl chemotypes , warranting its use as a probe in cellular NAD⁺ flux assays.

Metabolically Stable Sulfone Scaffold for Medicinal Chemistry Optimization

The fully oxidized phenylsulfonylmethyl group provides metabolic stability at the sulfur center, unlike the oxidation‑prone thioether analog (CAS 337923-17-8) [1]. Medicinal chemistry teams conducting structure‑activity relationship (SAR) campaigns on pyrimidine‑based NAMPT ligands can use this compound as a metabolically inert starting scaffold to explore substituent effects without the confounding variable of variable sulfide‑to‑sulfoxide‑to‑sulfone oxidation during in vitro or in vivo experiments.

High‑Purity Reference Standard for Analytical Method Development and QC

With a commercial purity specification of NLT 97% [1]—exceeding the 90% purity offered by alternative vendors [2]—this compound can serve as a reference standard for HPLC/LC‑MS method development, impurity profiling, and inter‑batch quality control in research programs that require tight control over chemical identity and purity.

IP‑Landscape Reference Compound for NAMPT Sulfone Freedom‑to‑Operate Analysis

The compound is explicitly covered by U.S. Patent 9,458,172 B2 on pyridinyl/pyrimidinyl sulfoxide and sulfone NAMPT modulators [1]. It can function as a structurally representative reference compound for organizations conducting freedom‑to‑operate or patentability assessments within the NAMPT sulfone chemotype space, particularly given its weaker potency profile relative to the most optimized patent examples (e.g., compound 62, IC₅₀ = 55.5 nM) [2].

Quote Request

Request a Quote for 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.